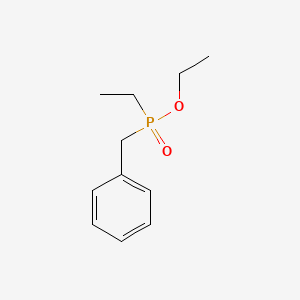

Ethyl benzyl(ethyl)phosphinate

Description

Structure

3D Structure

Properties

CAS No. |

64199-24-2 |

|---|---|

Molecular Formula |

C11H17O2P |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

[ethoxy(ethyl)phosphoryl]methylbenzene |

InChI |

InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

WCJHSNRQFMGQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Benzyl Ethyl Phosphinate and Analogous Phosphinates

Established Reaction Pathways

Established synthetic routes to ethyl benzyl(ethyl)phosphinate and related compounds include classical esterification and transesterification reactions, nucleophilic additions, palladium-catalyzed cross-coupling reactions, and variations of the Michaelis-Arbuzov reaction.

Esterification and Transesterification Protocols for Phosphinates

The formation of the phosphinate ester linkage is a fundamental step in the synthesis of this compound. This can be achieved through direct esterification of the corresponding phosphinic acid or by transesterification of a different phosphinate ester.

Direct esterification of a phosphinic acid, such as benzyl(ethyl)phosphinic acid, with ethanol (B145695) is a straightforward approach. However, the direct esterification of tetracoordinated phosphorus acids can be sluggish. semanticscholar.org For instance, the esterification of phenyl-H-phosphinic acid with an excess of ethanol at 80°C for 42 hours resulted in only a 12% yield of the corresponding ethyl phenyl-H-phosphinate. semanticscholar.org To enhance reaction rates and yields, activating agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of phosphinic acids with alcohols under mild conditions. semanticscholar.org Microwave-assisted direct esterification has also emerged as a powerful technique, significantly reducing reaction times and often improving yields. mdpi.commdpi.com

Transesterification, or the exchange of the alkoxy group of an existing phosphinate ester with a different alcohol, is another viable method. researchgate.netnih.gov This process is typically catalyzed by an acid or base, or can be driven by using a large excess of the new alcohol. Microwave irradiation has been shown to effectively promote the transesterification of phosphinates. For example, ethyl phenyl-H-phosphinate can be transesterified with various alcohols, such as n-propanol or n-butanol, under microwave conditions at elevated temperatures. nih.gov

Table 1: Examples of Esterification and Transesterification for Analogous Phosphinates

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenyl-H-phosphinic acid, Ethanol (excess) | Ethyl phenyl-H-phosphinate | 80°C, 42 h | 12% | semanticscholar.org |

| Ethyl phenyl-H-phosphinate, n-Propanol (15 equiv) | n-Propyl phenyl-H-phosphinate | Microwave, 180°C, 1 h | 97% (conversion) | nih.gov |

| Ethyl phenyl-H-phosphinate, n-Butanol (15 equiv) | n-Butyl phenyl-H-phosphinate | Microwave, 180°C, 40 min | Quantitative (conversion) | nih.gov |

Nucleophilic Addition Reactions to Unsaturated Systems

Nucleophilic addition reactions provide a versatile route for the formation of carbon-phosphorus bonds in phosphinate synthesis. ucalgary.cachadsprep.com This can involve the addition of a P-H group from a suitable precursor, such as an H-phosphinate, across a carbon-carbon or carbon-heteroatom multiple bond.

The addition of H-phosphinates, like ethyl H-phosphinate, to activated alkenes (e.g., α,β-unsaturated esters or nitriles) can proceed via a Michael-type addition, often catalyzed by a base. organic-chemistry.org Radical-initiated hydrophosphinylation of unactivated alkenes and alkynes with H-phosphinates also serves as an effective method for creating C-P bonds. organic-chemistry.org For instance, ethyl phosphinate can add to various alkenes and alkynes under thermal conditions using a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org

Furthermore, the addition of organometallic reagents, such as Grignard reagents, to vinyl phosphinates can generate a carbanion intermediate that can be subsequently trapped by an electrophile, leading to more complex phosphinate structures.

Palladium-Catalyzed Carbon-Phosphorus Bond Formation in Phosphinates

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, are powerful tools for forming aryl-phosphorus and vinyl-phosphorus bonds. nih.govnih.govacs.org This methodology typically involves the reaction of an H-phosphinate with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The synthesis of precursors to benzylphosphinates can be achieved through this route. For example, the palladium(0)-catalyzed arylation of ethyl benzyloxymethylphosphinate with various aryl halides proceeds in good yields. organic-chemistry.org Subsequent deprotection can then yield the desired phosphinate. A variety of palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, and phosphine (B1218219) ligands, like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, have been employed to optimize these couplings. nih.govorganic-chemistry.org The reaction conditions can be tailored to accommodate a wide range of substrates, including electron-rich and electron-poor aryl halides.

Table 2: Palladium-Catalyzed Synthesis of an Analogous Phosphinate Precursor

| Reactants | Catalyst/Ligand | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl benzyloxymethylphosphinate, Aryl Halide | Pd(0) | Triethylamine | Ethyl aryl(benzyloxymethyl)phosphinate | 53-84% | organic-chemistry.org |

| 2-Chloropyrazine, Diethylphosphite | Pd(OAc)₂/dppf | Triethylamine | Diethyl 2-pyrazinylphosphonate | 67% | nih.gov |

Synthesis via Michaelis-Arbuzov Analogues (as it applies to phosphinates)

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used for the synthesis of phosphonates. wikipedia.org An analogous reaction can be applied to the synthesis of phosphinates. This involves the reaction of a phosphonite ester with an alkyl halide. For the synthesis of this compound, this would conceptually involve the reaction of diethyl ethylphosphonite with benzyl (B1604629) halide.

The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the pentavalent phosphinate. wikipedia.org While the classical Michaelis-Arbuzov reaction often requires elevated temperatures, Lewis acid catalysis can facilitate the reaction under milder conditions. nih.gov

A related process involves the reaction of α-halobenzylphosphonates with trialkyl phosphites. For instance, the reaction of diethyl α-chlorobenzylphosphonate with triethyl phosphite (B83602) leads to the formation of tetraethyl benzylidene-1,1-bis(phosphonate), though byproducts such as diethyl benzylphosphonate can also be formed. researchgate.net

Advanced Synthetic Approaches

More advanced and specialized methods have been developed for the synthesis of substituted phosphinates, including multicomponent reactions that allow for the rapid assembly of complex molecules.

Aza-Pudovik and Kabachnik-Fields Condensations for Substituted Phosphinates

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as an H-phosphinate, to produce α-aminophosphinates. mdpi.comrsc.orgwikipedia.orgscispace.com The aza-Pudovik reaction is a related two-component reaction involving the addition of an H-phosphinate to a pre-formed imine. mdpi.comresearchgate.netmdpi.comnih.gov These reactions are particularly valuable for synthesizing α-amino substituted phosphinates, which are analogues of amino acids.

A pertinent example is the synthesis of ethyl (α-benzylamino-benzyl-)phenylphosphinate, a close structural analog to the target compound. This was achieved via an aza-Pudovik reaction between ethyl phenyl-H-phosphinate and the imine formed from benzaldehyde (B42025) and benzylamine. mdpi.comresearchgate.net The reaction can also be performed as a one-pot Kabachnik-Fields condensation. These reactions often proceed in good yields and can be promoted by microwave irradiation, sometimes even without a catalyst. mdpi.comnih.gov

Table 3: Synthesis of an α-Aminophosphinate via Aza-Pudovik/Kabachnik-Fields Reaction

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aza-Pudovik | Ethyl phenyl-H-phosphinate, N-Benzylidenebenzylamine | Microwave, 135°C | Ethyl (α-benzylamino-benzyl-)phenylphosphinate | Diastereomeric mixture, good yields | mdpi.comresearchgate.net |

| Kabachnik-Fields | Benzaldehyde, Benzylamine, Ethyl phenyl-H-phosphinate | Microwave, 135°C | Ethyl (α-benzylamino-benzyl-)phenylphosphinate | Diastereomeric mixture, good yields | mdpi.com |

Direct Aryloxylation/Alkyloxylation Strategies for Mixed Phosphinates

The synthesis of mixed phosphinates, which possess two different organic groups attached to the phosphorus atom, can be achieved through the direct functionalization of simpler phosphorus compounds. A notable strategy involves the direct aryloxylation or alkyloxylation of dialkyl phosphonates or related P(V) species. nih.govosti.govwiley.com This approach circumvents the need for harsher reagents like phosphonochloridates by activating relatively inert phosphonate (B1237965) moieties. osti.gov

A key development in this area is the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. nih.govosti.govwiley.com This combination generates a highly reactive phosphoryl pyridin-1-ium salt in situ from a dialkyl phosphonate. nih.govosti.gov This electrophilic phosphorus species is then readily attacked by a nucleophilic alcohol or phenol, resulting in the formation of a mixed phosphonate with good yield and high functional-group tolerance. nih.govwiley.com The reaction proceeds under mild, metal-free conditions. wiley.comwiley.com

The scope of this transformation is broad, accommodating various substituents on the phosphonate and the incoming alcohol or phenol. wiley.com For instance, dibenzyl phosphonates with different substituents on the benzyl group are well-tolerated, as are phosphonates with simple aliphatic groups. wiley.com

Table 1: Examples of Direct Aryloxylation of Dialkyl Phosphonates

| Dialkyl Phosphonate Substrate | Nucleophile (Phenol) | Product | Yield |

|---|---|---|---|

| Dibenzyl phosphonate | Phenol | Benzyl phenyl phosphonate | 94% wiley.com |

| Bis(4-methoxybenzyl) phosphonate | Phenol | 4-Methoxybenzyl phenyl phosphonate | 92% wiley.com |

| Dibutyl phosphonate | Phenol | Butyl phenyl phosphonate | 85% wiley.com |

| Di-n-propyl phosphonate | Phenol | n-Propyl phenyl phosphonate | 90% wiley.com |

Data derived from research on the direct aryloxylation of dialkyl phosphonates. wiley.com

Microwave-Assisted and Metal-Free Synthetic Conditions for Phosphinates

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in organophosphorus chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.comtandfonline.combenthamdirect.com One prominent application is in the Hirao reaction, a palladium-catalyzed cross-coupling used to form P-C bonds. mdpi.combenthamdirect.com The use of microwave conditions can accelerate these couplings, making the synthesis of aryl phosphinates and related compounds more efficient. mdpi.com

Furthermore, microwave assistance enables reactions that are difficult or impossible under traditional heating. tandfonline.com For example, the direct esterification of phosphinic acids with simple alcohols to form phosphinates can be highly inefficient with conventional methods but proceeds effectively under microwave irradiation. tandfonline.com This provides a green, solvent-free alternative to multi-step procedures that might otherwise be necessary. tandfonline.comscispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification of Phenyl-H-phosphinic Acid

| Alcohol | Method | Reaction Time | Conversion |

|---|---|---|---|

| n-Butanol | Conventional Heating (110 °C) | 2 h | ~15% tandfonline.com |

| Microwave (150 °C) | 15 min | 100% tandfonline.com | |

| Isobutanol | Conventional Heating (110 °C) | 2 h | ~10% tandfonline.com |

| Microwave (150 °C) | 15 min | 100% tandfonline.com |

Data from a study on microwave-assisted esterification of phosphinic acids. tandfonline.com

Metal-Free Synthetic Conditions

The development of metal-free synthetic routes is a key goal in green chemistry, aiming to avoid the cost, toxicity, and disposal issues associated with transition metals. For phosphinate synthesis, several metal-free strategies have been established. One such method involves the reaction of H-phosphine oxides or H-phosphinate esters with thiols, promoted by tert-butyl peroxybenzoate (TBPB), to form thiophosphinates without a metal catalyst. rsc.org

Another powerful metal-free approach utilizes arynes for C-P bond construction. acs.orgorganic-chemistry.org This method circumvents the often harsh conditions of metal-catalyzed P-arylation reactions. organic-chemistry.org Additionally, visible-light-mediated photoredox catalysis provides a modern, metal-free pathway to aryl phosphonates by combining diaryliodonium salts with phosphites under illumination. acs.org

Three-Component Coupling Reactions for Aryl(alkynyl)phosphinates

Three-component coupling reactions offer a highly efficient means of building molecular complexity in a single step. An elegant and mild metal-free strategy has been developed for the synthesis of aryl(alkynyl)phosphinates, which involves the reaction of an aryne, a phosphite, and an alkyne. acs.orgnih.gov

In this reaction, the phosphite first performs a nucleophilic addition to the aryne intermediate. The resulting aryl anion then attacks the alkyne in a subsequent step, leading to the final aryl(alkynyl)phosphinate product. wiley.com This operationally simple process tolerates a wide array of functional groups on both the aryne precursor and the alkyne, affording diverse products in moderate to good yields. acs.org The reaction has been successfully applied to both aryl- and aliphatic-substituted acetylenes. acs.org

Table 3: Substrate Scope for Three-Component Synthesis of Aryl(alkynyl)phosphinates

| Aryne Precursor | Alkyne | Phosphite | Yield |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Phenylacetylene | Triethyl phosphite | 85% acs.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Octyne | Triethyl phosphite | 72% acs.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (4-Fluorophenyl)acetylene | Triethyl phosphite | 81% acs.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cyclohexylacetylene | Triethyl phosphite | 65% acs.org |

Data derived from research on the three-component coupling reaction involving arynes, phosphites, and alkynes. acs.org

Stereoselective Synthesis of Phosphinates

The phosphorus atom in a phosphinate ester can be a stereocenter, and the synthesis of enantiomerically pure P-stereogenic phosphinates is crucial, particularly for applications in medicinal chemistry and asymmetric catalysis. nih.gov Achieving stereoselectivity in phosphinate synthesis is challenging but can be accomplished through several key strategies.

One common approach involves the use of chiral auxiliaries or chiral catalysts to guide the formation of a specific stereoisomer. mdpi.com Another effective method relies on the stereoselective transformation of a precursor that already contains a chiral center. For example, a practical method for the stereoselective synthesis of certain cyclic phosphinates has been developed starting from quinolin-4(1H)-one. thieme-connect.com This method involves a regioselective 1,4-addition of a phosphinate, followed by a highly diastereoselective reduction of the ketone group. thieme-connect.com This creates the cis stereoisomer as the major product, which can then be converted to the trans isomer via a Mitsunobu reaction if desired. thieme-connect.com

Such methods are vital for preparing phosphinate analogues of biologically important molecules, like phosphapeptides, where the biological activity is often dependent on a single diastereomer. nih.gov

Mechanistic Investigations in Ethyl Benzyl Ethyl Phosphinate Chemistry

Hydrolytic Pathways and Kinetic Studies of Phosphinate Esters

The hydrolysis of phosphinate esters is a fundamental reaction that can proceed under both acidic and basic conditions. nih.gov The mechanism of this transformation is highly dependent on the reaction conditions and the structure of the phosphinate.

Under acidic conditions, the hydrolysis of phosphinate esters can follow several pathways. The major routes include the AAc2 mechanism, which involves the participation of a water molecule and cleavage of the P-O bond, and the AAl1 mechanism, where water is not involved in the rate-determining step and C-O bond cleavage occurs. nih.gov Studies on methyl dialkylphosphinates have shown that polar and steric effects have a minimal influence on the acid-catalyzed hydrolysis compared to the base-catalyzed version. nih.gov The hydrolysis of certain cyclic phosphinates under acidic conditions not only leads to the phosphinic acid but can also be accompanied by isomerization of the phospholene ring system. researchgate.net

Kinetic studies on the acidic hydrolysis of related phosphonates have shown that the reaction often proceeds in two consecutive steps, with the cleavage of the second ester group typically being the rate-determining step. mdpi.com The rates of these reactions are significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups slow it down. mdpi.com

Table 1: Pseudo-First-Order Rate Constants for the Two-Step Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates

| Substituent (R) | k1 (min⁻¹) | k2 (min⁻¹) |

| 4-CN | 0.045 | 0.018 |

| 4-Br | 0.027 | 0.011 |

| H | 0.021 | 0.009 |

| 4-Me | 0.017 | 0.007 |

| 4-OMe | 0.014 | 0.006 |

Data adapted from a study on the hydrolysis of substituted α-hydroxybenzylphosphonates, illustrating the effect of substituents on reaction rates. mdpi.com

Alkaline hydrolysis of phosphinate esters has also been studied, though it can be slow at room temperature and too harsh for sensitive molecules at higher temperatures. nih.gov

Radical Reaction Mechanisms Involving Phosphinates

Radical reactions provide an alternative pathway for the formation and transformation of organophosphorus compounds, often under milder conditions than traditional ionic reactions. oaepublish.com P-centered radicals are key intermediates in these processes.

One common method for generating phosphorus-centered radicals involves the single-electron transfer (SET) oxidation of H-phosphinates or related species. oaepublish.com For instance, the oxidation of a phosphinous acid can be initiated by a photoexcited catalyst to generate a radical cation, which then deprotonates to form a phosphinoyl radical. This radical can then add to an alkene to form a carbon-centered radical intermediate, leading to the formation of a new C-P bond. oaepublish.com

A plausible mechanism for a silver-catalyzed phosphorylation reaction involves the initial oxidation of an H-phosphonate or phosphine (B1218219) oxide to generate a phosphoryl radical. oaepublish.com This radical adds to a double bond, creating a carbon radical intermediate which can then undergo further reactions, such as intramolecular cyclization. oaepublish.com

Another significant development is the radical alternative to the Arbuzov reaction. This approach allows for the phosphonylation of a wide range of alkyl halides. The proposed mechanism involves the addition of an alkyl radical (generated from the halide) to a phosphite (B83602), forming a phosphoranyl radical intermediate. This intermediate then undergoes β-scission to yield the final phosphonate (B1237965) product and another radical species, which continues the catalytic cycle. chinesechemsoc.org

Prototropic Tautomerism and Isomerization of Phosphinates

Prototropic tautomerism is a critical concept in the chemistry of phosphorus compounds that contain a P-H bond, such as H-phosphinates and secondary phosphine oxides. This phenomenon involves an equilibrium between a tetracoordinated, pentavalent phosphorus form (>P(O)H) and a trivalent phosphorus form (>P-OH). nih.govresearchgate.net The trivalent tautomer is generally more reactive due to its higher nucleophilicity and lower steric hindrance, while the pentavalent form is typically more stable. nih.gov

The position of this equilibrium is strongly influenced by the nature of the substituents on the phosphorus atom. Electron-withdrawing groups tend to stabilize the trivalent form, whereas electron-donating groups shift the equilibrium toward the pentavalent form. nih.gov Computational studies have established a quantitative measure of this behavior, showing a clear trend in tautomerization rates across different classes of phosphinylidene compounds. acs.org

Table 2: Order of Initial Tautomerization Rates for Various Phosphinylidene Compounds

| Compound Class | Relative Rate |

| H₃PO₂ | Highest |

| Ph₂P(O)H | High |

| (PhO)₂P(O)H | Medium |

| PhP(O)(OAlk)H | Low |

| AlkP(O)(OAlk)H | Lowest |

| (AlkO)₂P(O)H | Lowest |

This table shows the decreasing order of initial P(V) to P(III) tautomerization rates as determined by combined theoretical and experimental studies. researchgate.netacs.org

It is important to note that ethyl benzyl(ethyl)phosphinate, lacking a direct P-H bond, does not undergo this specific type of prototropic tautomerism. However, isomerization is still a relevant process for other phosphinates, such as the acid-catalyzed isomerization of unsaturated cyclic phosphinates observed during hydrolysis. nih.govresearchgate.net

Enzymatic Reaction Mechanisms Involving Phosphinate Analogues

Phosphinates and their close relatives, phosphonates, are valuable tools for studying enzymatic reactions. Due to the stability of the C-P bond compared to the O-P bond in natural phosphates, these compounds can act as stable mimics of substrates, transition states, or intermediates in enzyme-catalyzed reactions. nih.govrsc.org

Phosphonate analogues have been used to probe the mechanism of enzymes like 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is inhibited by phosphonate analogues of the tetrahedral reaction intermediate. Kinetic analyses have shown that these analogues act as competitive inhibitors with respect to the enzyme's natural substrates. acs.org Interestingly, the inhibitory potency can be highly dependent on the stereochemistry of the analogue. For EPSP synthase, the (R)-phosphonate analogue was found to be a much more potent inhibitor than the (S)-phosphonate, which corresponds to the configuration of the actual tetrahedral intermediate. acs.org

Table 3: Inhibition Constants for Phosphonate Analogues with E. coli EPSP Synthase

| Inhibitor | IC₅₀ (μM) | Kᵢ (nM) |

| (R)-phosphonate analogue | 0.11 | 16 |

| (S)-phosphonate analogue | 20 | 750 |

Data illustrates the potent and stereospecific inhibition of EPSP synthase by phosphonate analogues of the reaction intermediate. acs.org

Crystal structures of the enzyme in complex with these inhibitors revealed that the more potent (R)-phosphonate induces significant conformational changes in the active site, which are not observed with the (S)-analogue. This suggests that the enzyme's conformational flexibility plays a key role in binding structurally diverse ligands. acs.org The use of these analogues provides deep insight into how enzymes utilize the binding energy of phosphate (B84403) groups to accelerate catalysis. nih.gov

Rearrangement Reaction Mechanisms of Phosphorus Compounds

Rearrangement reactions are a significant class of transformations in organophosphorus chemistry, allowing for the isomerization of one structural form to another. A key example is the nih.govnih.gov-phospha-Brook rearrangement, which involves the migration of a phosphoryl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates. nih.gov This reaction is a phosphorus-centric variant of the Brook rearrangement first observed with silicon compounds. nih.gov

The mechanism is typically base-catalyzed. A base abstracts the hydroxyl proton from the α-hydroxyphosphonate, generating an alkoxide. This intermediate then undergoes an intramolecular nucleophilic attack by the oxygen atom on the phosphorus center, leading to a pentacoordinate phosphorus intermediate. Subsequent cleavage of the P-C bond results in the formation of a carbanion and the rearranged phosphate ester product. researchgate.net

Similarly, the phosphonate-phosphinate rearrangement involves the conversion of a phosphonate into a phosphinate, creating a second P-C bond. acs.org The driving force for these types of rearrangements is often the formation of a more thermodynamically stable species, such as a stronger heteroatom-lithium bond when strong bases like organolithiums are used. acs.org Kinetic studies of a related alcohol-to-alkoxide rearrangement in phosphorus compounds have shown the reaction to be second order, with rates influenced by the nature of the alkyl groups attached to the phosphorus atom. cdnsciencepub.com

Table 4: Kinetic Data for the Rearrangement of (α-C₄H₉)₂P(O)C(OH)(CF₃)₂ in Dichloromethane

| R Group on P | Second-Order Rate Constant (l mol⁻¹ s⁻¹) | Eₐ (kcal/mol) | ΔS‡ (e.u.) |

| Methyl | 8.03 x 10⁻⁵ (at 45.6 °C) | 16.5 | -23 |

| Ethyl | 1.33 x 10⁻⁵ (at 44.6 °C) | 18.2 | -19 |

| n-Butyl | 1.27 x 10⁻⁵ (at 51.4 °C) | 19.3 | -16 |

Data illustrates the influence of steric and electronic effects of the R group on the rate and activation parameters of the rearrangement. cdnsciencepub.com

Computational and Theoretical Investigations on Ethyl Benzyl Ethyl Phosphinate and Analogues

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. aps.org It is extensively used to determine the equilibrium geometries and electronic properties of molecules. For ethyl benzyl(ethyl)phosphinate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net The optimized geometry reveals the three-dimensional arrangement of atoms, including crucial bond lengths and angles that define the molecule's architecture.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | P=O | ~1.48 Å |

| P-C (ethyl) | ~1.82 Å | |

| P-C (benzyl) | ~1.83 Å | |

| P-O (ethoxy) | ~1.61 Å | |

| Bond Angle | O=P-C (ethyl) | ~115° |

| O=P-C (benzyl) | ~114° | |

| C(ethyl)-P-C(benzyl) | ~106° | |

| O=P-O (ethoxy) | ~116° |

Note: These are typical values based on DFT studies of analogous phosphinate and phosphonate (B1237965) compounds. nih.govresearchgate.net

Beyond molecular geometry, DFT is used to compute the Molecular Electrostatic Potential (MEP) map. readthedocs.io The MEP illustrates the charge distribution across the molecule's surface, providing a visual guide to its reactive sites. researchgate.netavogadro.cc For this compound, the MEP map would show a region of high negative potential (typically colored red) around the electronegative phosphoryl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be localized around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. researchgate.net

Quantum Chemical Calculations for Energetic and Spectroscopic Properties

Quantum chemical methods are instrumental in determining the energetic stability and predicting the spectroscopic signatures of molecules. nih.gov Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated, offering insights into the molecule's stability and the energetics of reactions in which it participates. nih.govresearchgate.netresearchgate.net

Table 2: Calculated Thermodynamic Properties for a Representative Phosphinate

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -550 to -650 | kJ/mol |

| Standard Gibbs Free Energy (ΔGf°) | -300 to -400 | kJ/mol |

| Standard Entropy (S°) | 450 to 550 | J/mol·K |

Note: Values are representative for organophosphorus compounds of similar size and complexity. google.com

Furthermore, computational methods can simulate various types of spectra. Vibrational frequencies calculated via DFT can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. google.com Key vibrational modes for this compound include the characteristic P=O stretching frequency, P-O-C and P-C bond vibrations, and the various C-H stretches and bends of the ethyl and benzyl (B1604629) groups.

Electronic properties and spectra are often investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comarxiv.org This method calculates the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. youtube.comyoutube.com The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. mdpi.com For a molecule like this compound, the primary electronic transitions would likely involve the π-system of the benzyl group and orbitals associated with the phosphoryl (P=O) group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Feature | Predicted Value |

|---|---|---|

| FT-IR | P=O Stretch | ~1250-1280 cm⁻¹ |

| P-O-C Stretch | ~1030-1050 cm⁻¹ | |

| C-H (Aromatic) Stretch | ~3050-3100 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax | ~220-265 nm |

Note: Values are based on computational studies of analogous organophosphorus compounds. google.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzyl group or the lone pairs of the phosphoryl oxygen. The LUMO is anticipated to be centered around the electrophilic phosphorus atom, with significant contribution from the P=O π* antibonding orbital. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.netpku.edu.cn

Table 4: Representative FMO Analysis and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | ~ -7.5 to -8.5 |

| ELUMO | - | ~ -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.5 to 7.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | ~ -4.0 to -5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.25 to 3.75 |

| Global Electrophilicity (ω) | μ²/2η | ~ 2.1 to 3.1 |

Note: Values are typical for related phosphonate and phosphinate esters based on DFT calculations. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. youtube.com This analysis provides detailed information on atomic charges, hybridization, and, crucially, the stabilizing effects of electron delocalization through hyperconjugative interactions. acs.orgresearchgate.net

For this compound, NBO analysis would confirm the nature of the key bonds. The P=O bond, for instance, is not a simple double bond but is highly polarized, with significant ionic character. utah.eduokayama-u.ac.jp NBO reveals the hybridization of the phosphorus atom and the constituent atoms of its substituent groups.

Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) of P=O | σ* (P-Cbenzyl) | 5.0 - 8.0 |

| LP (O) of P=O | σ* (P-Cethyl) | 4.0 - 7.0 |

| σ (Cbenzyl-H) | σ* (P-Cbenzyl) | 1.5 - 3.0 |

| σ (P-Cbenzyl) | π* (C=C) of Benzyl Ring | 2.0 - 4.0 |

Note: LP denotes a lone pair orbital; σ denotes an antibonding sigma orbital. Values are representative of hyperconjugative interactions in organophosphorus compounds. acs.orgresearchgate.net*

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the high-energy transition states (TS) that connect them. nih.gov A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

A relevant reaction for the synthesis of phosphinates like this compound is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically involves the nucleophilic attack of a phosphinite ester (e.g., diethyl ethylphosphinite) on an alkyl halide (e.g., benzyl bromide). DFT calculations can model this process step-by-step:

SN2 Attack: The nucleophilic phosphorus atom of the phosphinite attacks the electrophilic benzylic carbon of benzyl bromide. This proceeds through a first transition state (TS1) to form a quasi-stable phosphonium (B103445) salt intermediate. chemrxiv.orgwikipedia.org

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on an oxygen atom of the phosphonium intermediate. This occurs via a second transition state (TS2), leading to the final this compound product and ethyl bromide as a byproduct. chemrxiv.org

Similarly, the hydrolysis of phosphinates, an important degradation pathway, can be modeled computationally. mdpi.comnih.govresearchgate.net Such studies help determine whether the reaction proceeds through an associative mechanism (with a pentacoordinate intermediate) or a dissociative mechanism. nih.gov By calculating the activation energies for different potential pathways, the most favorable mechanism can be identified. rsc.org

Table 6: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl ethylphosphinite |

| Benzyl bromide |

Synthesis and Exploration of Novel Structural Analogues of Ethyl Benzyl Ethyl Phosphinate

Design and Preparation of P-Stereogenic Phosphinates

The synthesis of P-stereogenic phosphinates, where the phosphorus atom is a chiral center, is a significant area of research due to the unique stereochemical properties these compounds impart to molecules. nih.govnih.gov The development of enantiomerically pure P-stereogenic phosphinates is crucial for their application as chiral ligands in asymmetric catalysis and as stereochemically defined pharmacologically active agents. nih.govnih.gov

Various strategies have been employed to achieve the asymmetric synthesis of P-stereogenic phosphinates. One notable method is the molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM), which has been successfully used to prepare enantiomerically enriched P-stereogenic phosphinates in up to 98% enantiomeric excess (ee). nih.gov This approach allows for the formation of five-, six-, and seven-membered P-heterocycles. nih.gov Another key strategy is the desymmetrization of symmetrical achiral organophosphorus compounds. nih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed desymmetric acylation of pro-chiral bisphenol phosphine (B1218219) oxides has been utilized to produce P-stereogenic phosphinates with good to excellent yields and enantioselectivities. nih.gov

The menthyl phosphinate approach, first introduced in the 1960s, remains a cornerstone in the synthesis of P-stereogenic compounds. scispace.com This method utilizes diastereomerically pure menthyl phosphinates as versatile intermediates. scispace.com Recent advancements have overcome previous limitations, providing a more general and practical synthesis of menthyl H-phosphinate and disubstituted phosphinate esters, avoiding the use of hazardous reagents and complex crystallization procedures. scispace.com

Furthermore, chiral nucleophilic catalysis has emerged as a promising method for the synthesis of enantioenriched phosphorus centers. mdpi.com This technique involves the coupling of racemic H-phosphinate species with nucleophilic alcohols under halogenating conditions, catalyzed by a chiral nucleophile, to yield chiral phosphonate (B1237965) products with modest enantioselectivity. mdpi.com

| Method | Key Features | Reported Enantiomeric Excess (ee) | Reference |

| Molybdenum-Catalyzed ARCM | Forms cyclic P-stereogenic phosphinates. | Up to 98% | nih.gov |

| NHC-Catalyzed Desymmetrization | Uses N-heterocyclic carbenes for acylation of pro-chiral phosphine oxides. | Good to excellent | nih.gov |

| Menthyl Phosphinate Approach | Employs diastereomerically pure menthyl phosphinates. | High diastereoisomeric purity | scispace.com |

| Chiral Nucleophilic Catalysis | Couples racemic H-phosphinates with alcohols using a chiral catalyst. | Up to 62% | mdpi.com |

Development of Phosphinate-Containing Heterocyclic Systems

The incorporation of a phosphinate moiety into heterocyclic scaffolds has garnered significant attention due to the potential for creating novel bioactive molecules. beilstein-journals.orgd-nb.info The phosphinic acid group can act as a mimic of carboxylic acids, offering new opportunities for designing analogues of known biologically active heterocycles. beilstein-journals.orgd-nb.info

A variety of synthetic methods have been developed to access these P-heterocycles. beilstein-journals.orgd-nb.info The McCormack reaction followed by microwave-assisted esterification is a common route to phosphole derivatives. beilstein-journals.org Ring-closing metathesis using Grubbs' catalyst has also been employed for the synthesis of phospholes. beilstein-journals.org For the preparation of phosphindoles, methods such as the phospha-Dieckmann condensation and palladium-catalyzed oxidative arylation have been utilized. beilstein-journals.org

Gouverneur and coworkers have synthesized 1,2-oxaphosphorine derivatives through diastereoselective ring-closing metathesis, achieving high yields and diastereomeric excesses. beilstein-journals.org The synthesis of 1,4,2-oxazaphosphinanes has been accomplished via a tandem Kabachnik–Fields/transesterification reaction. beilstein-journals.orgd-nb.info Multicomponent reactions (MCRs) also provide an efficient route to heterocyclic phosphonates, which share synthetic pathways with phosphinates. beilstein-journals.org These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. beilstein-journals.org

| Heterocycle | Synthetic Method | Key Reagents/Catalysts | Reference |

| Phospholes | McCormack reaction & esterification | - | beilstein-journals.org |

| Phospholes | Ring-closing metathesis | 2nd generation Grubbs' catalyst | beilstein-journals.org |

| Phosphindoles | Phospha-Dieckmann condensation | n-butyllithium | beilstein-journals.org |

| Phosphindoles | Palladium-catalyzed oxidative arylation | Pd(OAc)2 | beilstein-journals.org |

| 1,2-Oxaphosphorines | Diastereoselective ring-closing metathesis | Various catalysts | beilstein-journals.org |

| 1,4,2-Oxazaphosphinanes | Tandem Kabachnik–Fields/transesterification | Base-catalyzed | beilstein-journals.orgd-nb.info |

Phosphinate Derivatives for Peptide Mimicry and Peptide Analogue Synthesis

Phosphinate derivatives are widely used as mimics of the tetrahedral transition state of amide bond hydrolysis, making them potent inhibitors of various proteases, particularly metalloproteases. mdpi.comcore.ac.uk The replacement of a scissile peptide bond with a phosphinate linkage (-P(O)(OH)CH2-) results in stable and effective enzyme inhibitors. mdpi.com

The synthesis of phosphinic dipeptide analogues typically involves the multi-step preparation of individual building blocks that are subsequently combined. mdpi.com To overcome the limitations of this approach in terms of structural diversity, alternative methods have been developed. mdpi.com These include stereoselective and multicomponent reactions for the formation of the phosphinic peptide backbone. mdpi.com For instance, a three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and 2-ethoxycarbonylethylphosphinic acid has been used to synthesize phosphinic dipeptides. mdpi.com

Solid-phase peptide synthesis (SPPS) compatible building blocks, such as Fmoc-protected phosphinic dipeptides, have been developed to facilitate the combinatorial synthesis of diverse peptide analogues. mdpi.com The synthesis of phosphonate analogues of amino acids and peptides has also been extensively studied, with diphenyl phosphonate esters of phenylalanine showing specific inhibition of chymotrypsin. tandfonline.com The development of synthetic routes to thiophosphonate peptide analogues has also been a focus, as these compounds can exhibit enhanced inhibitory activity against enzymes like carboxypeptidase A. lsu.edulsu.edu

| Peptide Analogue Type | Synthetic Strategy | Key Application | Reference |

| Phosphinic Dipeptide Analogues | Multistep synthesis of building blocks | Metalloprotease inhibitors | mdpi.com |

| Phosphinic Dipeptide Analogues | Three-component condensation | Metalloprotease inhibitors | mdpi.com |

| Fmoc-protected Phosphinic Dipeptides | Solid-phase peptide synthesis (SPPS) | Combinatorial synthesis of peptide libraries | mdpi.com |

| Diphenyl Phosphonate Analogues | - | Chymotrypsin inhibitors | tandfonline.com |

| Thiophosphonate Peptide Analogues | Activation-coupling-oxidation protocol | Carboxypeptidase A inhibitors | lsu.edu |

Dendrimeric and Polymeric Phosphinate Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov Their unique architecture, with a core, interior layers (generations), and a surface of functional groups, makes them attractive for various applications, including drug delivery and materials science. nih.govresearchgate.net

The incorporation of phosphinate or phosphonate functionalities onto the surface of dendrimers can impart specific properties. nih.govresearchgate.net For example, phosphonate-capped dendrimers have been investigated for their biological activities. nih.govresearchgate.net The synthesis of these complex structures is typically achieved through a stepwise, repetitive reaction sequence, allowing for precise control over size, shape, and surface chemistry. asiapharmaceutics.info

Phosphorus-containing dendrimers, in general, have been synthesized with various linkages, such as P=N-P=S, up to the fifth generation. nih.gov These dendrimers can be bifunctional, possessing two different types of functional groups, which can be located at the core, off-center, or on the surface. nih.gov The development of hyperbranched polymers with a high degree of branching offers a one-step alternative to the stepwise synthesis of dendrimers. nih.gov While much of the research has focused on phosphonate-functionalized dendrimers, the synthetic principles are applicable to the creation of phosphinate-containing dendritic and polymeric architectures.

| Architecture | Key Structural Feature | Synthetic Approach | Potential Application | Reference |

| Phosphonate-capped Dendrimers | Surface functionalization with phosphonate groups | Stepwise repetitive reaction sequence | Biological applications | nih.govresearchgate.net |

| Phosphorus Dendrimers | P=N-P=S linkages | Stepwise synthesis | - | nih.gov |

| Bifunctional Phosphorus Dendrimers | Two different types of functional groups | Controlled functionalization | Tailored properties | nih.gov |

| Hyperbranched Phosphorus Polymers | High degree of branching | One-step polymerization | Alternative to dendrimers | nih.gov |

Functionalized Benzylphosphinate Derivatives

The functionalization of benzylphosphinates allows for the introduction of various substituents, which can modulate their physicochemical and biological properties. The benzylic C(sp3)-H bond, while generally inert, can be activated under specific catalytic conditions to enable the formation of new C-C and C-X bonds. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of functionalized benzylphosphonates, and by extension, benzylphosphinates. organic-chemistry.org For example, the coupling of benzyl halides with H-phosphonate diesters can be achieved using a palladium(0) catalyst with a suitable ligand like Xantphos. organic-chemistry.org

The direct functionalization of the phenyl ring of benzylphosphonates has also been explored. Palladium-catalyzed α,β-homodiarylation of vinyl esters has been used to synthesize 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate. researchgate.net Furthermore, the synthesis of functionalized indazole derivatives has been achieved through transition-metal-catalyzed sequential C-H activation and annulation reactions, demonstrating the versatility of C-H functionalization strategies that can be applied to benzyl-containing scaffolds. nih.gov These methods provide access to a wide range of substituted benzylphosphinate derivatives with potential applications in various fields.

| Functionalization Strategy | Catalyst/Reagent | Type of Bond Formed | Reference |

| Palladium-catalyzed cross-coupling | Pd(OAc)2 / Xantphos | C-P | organic-chemistry.org |

| Palladium-catalyzed α,β-homodiarylation | Palladium catalyst | C-C | researchgate.net |

| Rhodium/Copper-catalyzed C-H activation/annulation | Rh(III)/Cu(II) | C-N, N-N | nih.gov |

| Benzylic C(sp3)-H activation | Various catalysts | C-C, C-X | sioc-journal.cn |

Catalytic Applications of Phosphinates in Organic Transformations

Phosphinate-Based Catalytic Systems in Hydrophosphinylation Reactions

Hydrophosphinylation, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a powerful method for forming carbon-phosphorus bonds. Phosphinates are key players in this transformation. Typically, these reactions are initiated by radicals or catalyzed by transition metals. For instance, the hydrophosphinylation of unactivated alkenes with H-phosphinates can be achieved under UV-mediated, radical-free conditions using an organic sensitizer. nih.gov This method offers a pathway to a diverse range of organophosphorus compounds under mild conditions. nih.gov

Palladium complexes are also effective catalysts for the hydrophosphinylation of terminal alkynes, allowing for selective formation of either linear or branched alkenyl-H-phosphinates depending on the choice of ligands and solvent. nih.gov While these studies highlight the utility of H-phosphinates and their esters, specific data on the performance of Ethyl benzyl(ethyl)phosphinate in such catalytic systems is not documented.

Table 1: Examples of Catalytic Hydrophosphinylation with Phosphinates

| Catalyst/Initiator | Substrates | Phosphinate Type | Outcome |

| UV / Organic Sensitizer | Unactivated Alkenes | H-phosphinates | Selective formation of diverse organophosphorus compounds nih.gov |

| Palladium Complex | Terminal Alkynes | H-phosphinate esters | Selective formation of linear or branched alkenyl-H-phosphinates nih.gov |

| AIBN (radical initiator) | Alkenes and Alkynes | Ethyl phosphinate | Formation of H-phosphinates organic-chemistry.org |

Catalysis in Carbon-Phosphorus Bond Forming Reactions

The formation of carbon-phosphorus (C-P) bonds is fundamental to the synthesis of a vast array of organophosphorus compounds. acs.org Phosphinates serve as crucial precursors and reagents in these reactions. Palladium-catalyzed cross-coupling reactions, for example, enable the coupling of various P(O)-H compounds, including phosphinates, with compounds like triarylbismuths to form arylphosphinates with high atom economy. organic-chemistry.org

Another significant approach is the Pudovik reaction, which involves the addition of phosphites to carbonyls or imines. csic.es The aza-Pudovik reaction, a variation using imines, allows for the synthesis of α-aminophosphinates. For instance, ethyl phenyl-H-phosphinate has been used in the aza-Pudovik reaction with imines to produce alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates. mdpi.com These reactions underscore the potential for phosphinates to act as nucleophiles in C-P bond formation, a role that this compound could theoretically fulfill, although experimental evidence is lacking.

Use of Phosphinates as Pre-ligands or Ligand Components

Phosphinates and their derivatives are extensively used as ligands or pre-ligands in transition metal catalysis. nih.gov The phosphorus center can coordinate to a metal, influencing its catalytic activity and selectivity. Secondary phosphine (B1218219) oxides, which are tautomers of phosphinic acids, can act as pre-ligands in asymmetric transformations. nih.gov

Furthermore, phosphine-phosphinate and phosphine-phosphonate ligands have been employed in palladium catalysts for ethylene (B1197577) polymerization. acs.org The binding of an activator, such as B(C₆F₅)₃, to the P=O group of the phosphinate can allosterically enhance the catalyst's activity and the molecular weight of the resulting polymer. acs.org This demonstrates the sophisticated role phosphinate moieties can play within a ligand scaffold. While this points to a potential application for this compound, its specific coordination properties and efficacy as a ligand component have not been investigated.

Table 2: Phosphinates in Ligand Systems

| Ligand Type | Metal | Catalytic Application | Role of Phosphinate Moiety |

| Phosphine-phosphinate | Palladium | Ethylene Polymerization | Allosteric activation site, enhancing catalyst performance acs.org |

| Secondary Phosphine Oxides | Various Transition Metals | Asymmetric Transformations | Pre-ligand for chiral catalyst systems nih.gov |

| Catecholates with phosphonate (B1237965) anchors | Palladium | Charge-transfer complexes | Electronic modulation and surface immobilization uci.edu |

Organocatalytic Applications

In the realm of organocatalysis, chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a multitude of asymmetric reactions. beilstein-journals.org While distinct from phosphinates, the underlying principles of Brønsted acid or base catalysis involving phosphorus-containing functional groups are relevant.

More directly, chiral phosphinothiourea derivatives have been used as bifunctional organocatalysts. nih.gov Additionally, the hydrophosphonylation of imines can be catalyzed by chiral guanidinium (B1211019) salts, which activate H-phosphinate nucleophiles to produce chiral α-amino phosphinates with high enantioselectivity. unl.pt These examples highlight the growing importance of phosphorus-based organocatalysts. The potential for this compound or a derivative to be employed in or developed as an organocatalyst remains an open area for research.

Ethyl Benzyl Ethyl Phosphinate in Advanced Materials Research

Integration into Porous Metal Phosphinate Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govwikipedia.org The choice of metal and organic linker allows for the tuning of the MOF's structure, porosity, and chemical properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.netacs.org While carboxylates are common linkers, phosphonates and phosphinates have gained attention for their ability to form strong bonds with metal centers, often resulting in materials with high thermal and chemical stability. mdpi.comresearchgate.net

The formation of these frameworks relies on the ability of the organic linker to bridge multiple metal centers. Typically, this is achieved with ligands that have at least two coordinating functional groups, such as phosphinic acids or diphosphonates. nih.gov For instance, phosphinate-based MOFs have been synthesized using linker molecules with two phosphinic acid groups. acs.org Similarly, phosphonate (B1237965) monoesters have been used as linkers, mimicking dicarboxylates. researchgate.net In one study, a three-dimensional MOF was synthesized using copper and a 1,4-benzenediphosphonate bis(monoalkyl ester) linker, where the ethyl-tethered version produced a nonporous framework. researchgate.net

Given its structure as a monoester, ethyl benzyl(ethyl)phosphinate has only one potential coordinating site through its phosphoryl (P=O) oxygen. It lacks a second coordinating group, such as a hydroxyl or another phosphinate, which would allow it to act as a bridging "linker" to build a porous, one-, two-, or three-dimensional network. nih.gov Therefore, it is not a suitable candidate for direct synthesis of a porous metal phosphinate framework in the traditional sense. Instead, it would likely act as a terminal ligand, coordinating to a metal center and capping a coordination site rather than extending the framework.

Applications in Organic Coatings and Surface Functionalization

Phosphinate and phosphonate esters have found utility in the formulation of organic coatings and in the chemical modification of surfaces. Their applications range from acting as reactive components in polymer chemistry to serving as precursors for surface-active agents.

Research has demonstrated the use of a structurally similar compound, ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L), as a liquid photoinitiator. cymitquimica.comuvabsorber.com This compound is employed in the UV curing of coatings and inks. cymitquimica.comuvabsorber.com Due to its absorption characteristics, it is particularly effective for curing pigmented systems, such as white paints, and in thick film layers where low yellowing is required. uvabsorber.comgoogle.com Its liquid form and low volatility make it easy to incorporate into various formulations for applications on plastics, furniture, and in printing inks. uvabsorber.com Given these characteristics, this compound could potentially function in a similar capacity as a photoinitiator in UV-curable polymer systems.

In the realm of surface functionalization, phosphonate esters are often used as synthetic intermediates for attaching phosphonic acids to various substrates, including nanoparticles. rsc.orgacs.orgugent.be Phosphonic acids are known to form strong, stable bonds with metal oxide surfaces. rsc.org The general strategy involves synthesizing a phosphonate ester, which is then applied to the material or surface. A subsequent hydrolysis step removes the ester group (e.g., the ethyl group), exposing the phosphonic acid, which then binds to the surface. For example, phosphonate ester-grafted copolymers have been synthesized via reactions like the Michaelis-Arbuzov reaction as precursors for functional materials. rsc.orgresearchgate.net One study detailed the synthesis of various phosphonic acids, including 2-ethylhexyl phosphonic acid, to functionalize hafnium oxide (HfO₂) and cadmium selenide (B1212193) (CdSe) nanocrystals. acs.orgugent.bechemrxiv.org The synthesis involved converting an alcohol to a bromide, followed by a Michaelis-Becker reaction to form a phosphonate ester, which was finally hydrolyzed to the desired phosphonic acid ligand. ugent.bechemrxiv.org This precursor approach allows for the stable functionalization of surfaces, which is critical for applications like creating solution-processed memristors. acs.orgchemrxiv.org

Development of Ion Exchange Materials

Ion exchange materials are solids capable of exchanging ions with a surrounding solution. researchgate.net Resins containing phosphorus-based acidic functional groups, particularly phosphonic acids, have been extensively studied for their ability to selectively bind and remove metal cations from aqueous solutions. cnrs.frgoogle.com

The effectiveness of these materials hinges on the presence of the acidic group. Research into phosphonate-grafted resins shows that the ester form of the ligand is not effective for ion exchange. uoc.gr In a key study, a chelating resin was prepared by grafting phosphonate onto a styrene-divinylbenzene support. uoc.gr The initial product was a phosphonate ester copolymer (Resin A), which was then hydrolyzed with HCl to yield a phosphonate/phosphonic acid copolymer (Resin B). uoc.gr When tested for metal ion retention, the ester-based Resin A showed virtually no affinity for metal ions, whereas the hydrolyzed Resin B was an effective ion exchanger. uoc.gr

This demonstrates that a phosphinate ester like this compound would not itself be an active ion exchange resin. It would need to first undergo hydrolysis to convert the ethyl ester into a phosphinic acid. This resulting benzyl(ethyl)phosphinic acid, with its acidic proton, could then participate in ion exchange processes. The synthesis of ion exchange polymers often involves the preparation of polymer beads functionalized with phosphonate esters, which serve as stable, isolable precursors to the final, active acidic resins. researchgate.netcnrs.fruoc.gr

| Resin Type | Functional Group | Cu²⁺ Capacity (mg/g) | Ca²⁺ Capacity (mg/g) | Ni²⁺ Capacity (mg/g at pH 7) |

|---|---|---|---|---|

| Resin A | Phosphonate Ester | ~0 | ~3 | 0 |

| Resin B | Phosphonic Acid (from hydrolyzed Resin A) | ~2.5 | ~8 | 19 |

Coordination Chemistry with Metal Centers

The phosphoryl oxygen (P=O) in phosphinate esters like this compound can act as a Lewis base, enabling it to coordinate to metal centers. The study of how these ligands bind to metals is crucial for designing new catalysts, sensors, and other functional materials.

Extensive research on the coordination chemistry of the closely related bis(benzyl)phosphinate ligand provides significant insight. mtu.edu Bis(benzyl)phosphinic acid has been shown to react with various transition metals to form multinuclear complexes. For example, it reacts with vanadium(IV) to create trimeric clusters and can stabilize tungsten(V) and vanadium(V) in cubane-like structures. mtu.edu With cobalt(II), it forms several different dinuclear complexes. mtu.edu In these structures, the phosphinate group typically bridges two or more metal centers.

The coordination of the parent acid, benzyl(ethoxy)phosphinic acid (or ethyl hydrogen benzylphosphonate), has also been documented, highlighting the fundamental ability of this ligand class to interact with metals. sigmaaldrich.comvulcanchem.com

| Ligand | Metal Ion(s) | Resulting Complex Structure | Reference |

|---|---|---|---|

| Bis(benzyl)phosphinate | Vanadium(IV) | Trimeric vanadium clusters | mtu.edu |

| Bis(benzyl)phosphinate | Tungsten(V), Vanadium(V) | Cubane clusters | mtu.edu |

| Bis(benzyl)phosphinate | Cobalt(II) | Dinuclear complexes | mtu.edu |

| 1,4-disubstituted cyclen with phosphonate monoethyl ester arms | Cu(II), Zn(II), Gd(III) | Mononuclear complexes | mdpi.com |

| Triphenylphosphine with ethyl phosphonate ester groups | Rh(I), Pd(II), Pt(II) | Dinuclear bridged complexes | nih.gov |

| (Aminomethyl)benzylphosphonate (diethyl ester) | Fe, Ru | Metallocarbonyl aminophosphonate complexes | mdpi.com |

Q & A

Q. What are the standard synthetic routes for Ethyl benzyl(ethyl)phosphinate, and how are yields optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, catalytic methods using anhydrous NiCl₂ or LaCl₃·7H₂O have been employed to achieve yields >70% in phosphinate ester formation . Optimization involves controlling reaction time, temperature, and catalyst loading. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane eluent systems) ensures high purity .

Q. How is structural characterization of this compound performed?

Key techniques include:

Q. What safety considerations are critical when handling this compound?

While specific toxicology data for this compound is limited, analogous phosphinates (e.g., phenyl benzoate) have restricted use due to insufficient safety data. Researchers should adhere to IFRA guidelines for handling reactive intermediates, including PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved?

Asymmetric synthesis methods, such as fungi-catalyzed kinetic resolution, have been applied to phosphinate esters. For example, chiral crown ethers containing triphenylphosphane units enable enantioselective separation via hydrogenolysis of protected intermediates . Optimization requires screening chiral catalysts (e.g., DBU in THF) and reaction conditions to maximize enantiomeric excess .

Q. What methodologies address contradictions in catalytic efficiency data for phosphinate synthesis?

Discrepancies in reported yields (e.g., 65% vs. 94% chlorination efficiency) arise from variations in radical initiation methods or reagent purity . Robust statistical analysis (e.g., ANOVA for batch comparisons) and replication under controlled conditions (e.g., inert atmosphere) mitigate these issues .

Q. How can computational modeling enhance the design of this compound-based catalysts?

Density functional theory (DFT) simulations predict transition states in phosphorylation reactions, guiding catalyst design. For example, modeling NiCl₂-catalyzed pathways identifies optimal ligand geometries for stabilizing intermediates . Experimental validation via kinetic studies (e.g., rate constant measurements) bridges computational and empirical data .

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

Key hurdles include:

- Purification bottlenecks : Column chromatography is impractical at scale; alternatives like distillation or recrystallization must be validated .

- Catalyst recovery : Heterogeneous catalysts (e.g., LaCl₃·7H₂O) improve recyclability vs. homogeneous systems .

- Byproduct management : Radical chlorination byproducts (e.g., dichlorinated derivatives) require separation protocols .

Methodological and Ethical Considerations

Q. How should researchers address data gaps in toxicological profiles?

Follow the IFRA framework:

- Conduct Ames tests for mutagenicity.

- Perform acute toxicity assays (OECD Guideline 423).

- Submit data to RIFM’s Safety Assessment Database for peer review .

Q. What statistical methods are recommended for analyzing phosphinate reactivity data?

Q. How can researchers ensure reproducibility in asymmetric synthesis studies?

- Detailed protocols : Specify solvent grades, catalyst sources, and reaction monitoring intervals .

- Open data : Share raw NMR spectra and chromatograms in supplementary materials .

- Collaborative validation : Cross-verify results with independent labs using identical starting materials .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.